trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is complex, with images of 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals available . These images are generated based on data derived from quantum chemical computations under DFT .Scientific Research Applications
Chemical Synthesis and Drug Development
- Studies have explored the synthesis of aminoacetal and dioxane derivatives, with insights into their nuclear magnetic resonance (NMR) configurations and conformations in aqueous solutions, although no enhanced antiplasmin activity was observed in these compounds compared to known antiplasmin drugs (Isoda, Yamaguchi, Satoh, & Hirata, 1980).
- Research on the preparation of cis- and trans-dimethoxytetrahydropyran and their derivatives has been conducted, demonstrating the potential for these compounds in further synthetic applications (Srivastava & Brown, 1970).
- The synthesis of 3-alkylthio-2-methoxytetrahydropyrans via the reaction of alkylsulfenyl chlorides with dihydropyran has been investigated for its high stereoselectivity and potential in producing compounds with ectoparasiticidal activity (Baldwin & Brown, 1967).
Asymmetric Synthesis and Catalysis
- A novel application was demonstrated through the asymmetric synthesis of a cockroach attractant using a cinchona-modified Pd catalyst for the enantioselective hydrogenation of dihydropyran carboxylic acid, showcasing the potential of this compound in the synthesis of optically active intermediates (Szőri, Szőllősi, & Bartók, 2008).
- The transformations of substituted 2H-pyran-5-carboxylates into cyclopropanedicarboxylates have been studied, indicating the utility of these compounds in generating products with potential biological activities (Moorhoff & Winkler, 1998).
Heterocyclic Chemistry and Material Science
- Synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate has been reported, with observed synergetic effects in bioassays against brain tumors, highlighting the compound's potential in medicinal chemistry applications (Kletskov et al., 2018).
Properties
IUPAC Name |
methyl (3R,5R)-5-hydroxyoxane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYINOOUKBLT-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(COC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](COC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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